molecular formula C7H3Cl2F3OS B034613 2,6-Dichloro-4-(trifluoromethylthio)phenol CAS No. 102794-04-7

2,6-Dichloro-4-(trifluoromethylthio)phenol

Cat. No. B034613
M. Wt: 263.06 g/mol
InChI Key: YVUSSTNZVQSKRE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethylthio)phenol is a chemical compound characterized by the presence of chloro, trifluoromethylthio groups attached to a phenol moiety. This structural configuration imparts distinctive chemical and physical properties, making it a compound of interest in various chemical synthesis and materials science applications.

Synthesis Analysis

The synthesis of compounds similar to 2,6-Dichloro-4-(trifluoromethylthio)phenol often involves multiple steps, including halogenation, sulfuration, and the introduction of trifluoromethyl groups. For instance, the preparation of trifluoromethylated phenols can be achieved through direct functionalization of phenols using trifluoromethylthiolation reagents under specific conditions to introduce the trifluoromethylthio group selectively (Jereb & Gosak, 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category is critical for their reactivity and properties. X-ray diffraction (XRD) measurements and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the molecular geometry, confirm the presence of functional groups, and elucidate structural details (Hasan & Shalaby, 2016).

Chemical Reactions and Properties

Compounds like 2,6-Dichloro-4-(trifluoromethylthio)phenol undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions with nucleophiles leading to functional group transformations. The presence of the trifluoromethylthio group significantly influences the compound's reactivity, making it a valuable building block in organic synthesis (Jereb & Gosak, 2015).

Scientific Research Applications

Formation and Environmental Impact

  • Formation of Chlorinated Organics: The study by Rule et al. (2005) discusses the reaction of triclosan (a compound structurally related to 2,6-Dichloro-4-(trifluoromethylthio)phenol) with free chlorine, leading to the formation of chlorinated organics. This research is significant in understanding the environmental impact and transformation of chlorinated phenolic compounds in water treatment processes Rule et al., 2005.

Chemical Synthesis

  • Trifluoromethylthiolation of Phenols: Jereb and Gosak (2015) explored the direct electrophilic trifluoromethylthiolation of various substituted phenols, providing insights into synthetic pathways for modifying phenolic compounds, which could include derivatives of 2,6-Dichloro-4-(trifluoromethylthio)phenol. This work is crucial for synthesizing biologically relevant SCF3-analogues Jereb & Gosak, 2015.

Material Science

  • Adsorption Studies: Liu et al. (2010) conducted adsorption isotherm, kinetic, and mechanism studies on substituted phenols, including dichlorophenols, using activated carbon fibers (ACFs). Their findings contribute to understanding the adsorption behavior of chlorinated phenolic compounds on carbonaceous materials, which is essential for environmental remediation applications Liu et al., 2010.

Environmental Chemistry

  • Aquatic Photochemistry of Chlorinated Triclosan Derivatives: Research by Buth et al. (2009) on the photochemistry of chlorinated triclosan derivatives, including dichloro and trichloro derivatives of 2-(2,4-dichlorophenoxy)phenol, underscores the potential formation of polychlorodibenzo-p-dioxins upon exposure to sunlight. This study highlights the environmental fate and transformation pathways of chlorinated phenolic compounds Buth et al., 2009.

Safety And Hazards

The safety data sheet for a related compound, 2,6-dichloro-4-trifluoromethoxy-aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions may be necessary for 2,6-Dichloro-4-(trifluoromethylthio)phenol, but specific information is not available in the search results.

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUSSTNZVQSKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575398
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethylthio)phenol

CAS RN

102794-04-7
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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